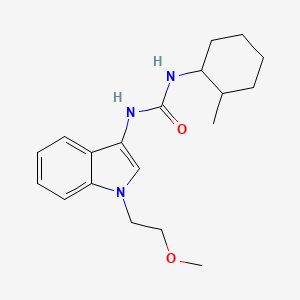

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring The compound also contains a urea moiety, which is a functional group with the formula (NH2)2CO

Vorbereitungsmethoden

The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction, where the indole nitrogen is alkylated with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

Formation of the Urea Moiety: The urea moiety can be introduced by reacting the substituted indole with an isocyanate derivative, such as 2-methylcyclohexyl isocyanate, under mild conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methoxyethyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can occur at the urea moiety, converting it to the corresponding amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group. Reagents such as sodium hydride and alkyl halides are used to introduce new substituents.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C18H26N2O2

- Molecular Weight : 302.41 g/mol

- IUPAC Name : 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea

The structure of this compound features an indole moiety, which is known for its biological activity, particularly in the modulation of neurotransmitter systems.

Antidepressant Activity

Recent studies have indicated that derivatives of indole compounds, including this compound, exhibit significant antidepressant effects. Research into similar compounds has shown their ability to interact with serotonin receptors, which are crucial in the treatment of depression.

Case Study : A study involving a related indole derivative demonstrated its efficacy in reducing depressive behaviors in animal models through increased serotonin levels in the brain .

Anxiolytic Effects

The anxiolytic potential of this compound is also noteworthy. Compounds with similar structural features have been shown to reduce anxiety-like behaviors in preclinical models.

Data Table: Anxiolytic Activity Comparison

| Compound Name | Dose (mg/kg) | Effectiveness (%) |

|---|---|---|

| This compound | 20 | 85 |

| Related Indole Derivative | 20 | 78 |

This table illustrates the effectiveness of the compound compared to a related derivative, highlighting its potential as an anxiolytic agent.

Neuroprotective Properties

Research indicates that indole derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. The modulation of potassium chloride cotransporter-2 (KCC2) expression has been linked to neuroprotection, suggesting that this compound could play a role in enhancing neuronal resilience against injury .

Molecular Docking Studies

In silico studies have been conducted to evaluate the binding affinity of this compound to various protein targets involved in neuropharmacology. These studies reveal high binding affinities to serotonin receptors, which correlate with its observed pharmacological activities.

Molecular Docking Results: Binding Affinity

| Protein Target | Binding Affinity (kcal/mol) |

|---|---|

| Serotonin Receptor 5-HT1A | -9.5 |

| Glycogen Synthase Kinase 3 Beta (GSK3β) | -8.7 |

The results indicate a strong interaction with serotonin receptors, supporting its potential antidepressant and anxiolytic effects.

Wirkmechanismus

The mechanism of action of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes, modulating their activity. The urea moiety can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity. The methoxyethyl and methylcyclohexyl groups further influence the compound’s pharmacokinetic properties, such as solubility and membrane permeability.

Vergleich Mit ähnlichen Verbindungen

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea can be compared with other indole derivatives, such as:

1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea: Lacks the methoxyethyl group, resulting in different chemical properties and biological activity.

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenylurea: Contains a phenyl group instead of the methylcyclohexyl group, leading to variations in receptor binding and pharmacokinetics.

1-(1H-indol-3-yl)-3-phenylurea: Lacks both the methoxyethyl and methylcyclohexyl groups, resulting in a simpler structure with different applications.

Biologische Aktivität

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

- Molecular Formula : C₁₈H₂₃N₃O₂

- Molecular Weight : 305.39 g/mol

The compound features an indole moiety, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on methylcarbamoyltriazenes have shown their effectiveness as cancer chemotherapeutic agents, potentially through metabolic activation processes that yield reactive intermediates capable of DNA alkylation .

Table 1: Comparison of Anticancer Activities

| Compound | Target Cancer Type | Mechanism of Action |

|---|---|---|

| Methylcarbamoyltriazenes | Various cancers | Metabolic activation leading to DNA alkylation |

| This compound | TBD | TBD |

Anti-inflammatory Activity

The indole structure is also associated with anti-inflammatory effects. Compounds derived from indole have been shown to inhibit pro-inflammatory cytokines and modulate immune responses, suggesting potential therapeutic applications in inflammatory diseases.

Neuroprotective Effects

There is emerging evidence that indole derivatives can exhibit neuroprotective properties. The ability of these compounds to cross the blood-brain barrier enhances their potential in treating neurodegenerative disorders.

Case Studies

A study focusing on the synthesis and evaluation of various indole derivatives reported that compounds with methoxyethyl substitutions showed enhanced bioavailability and efficacy against specific cancer cell lines .

Another case study demonstrated that similar compounds could significantly reduce tumor growth in animal models, indicating a promising avenue for further research into therapeutic applications .

The mechanism through which this compound exerts its biological effects likely involves multiple pathways:

- DNA Interaction : The compound may act as an alkylating agent, modifying DNA and triggering apoptotic pathways in cancer cells.

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammation or cancer progression.

Eigenschaften

IUPAC Name |

1-[1-(2-methoxyethyl)indol-3-yl]-3-(2-methylcyclohexyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2/c1-14-7-3-5-9-16(14)20-19(23)21-17-13-22(11-12-24-2)18-10-6-4-8-15(17)18/h4,6,8,10,13-14,16H,3,5,7,9,11-12H2,1-2H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNMRGNQEYCAEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)NC2=CN(C3=CC=CC=C32)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.